Physicochemical Differentiation: logD, logP, and Polar Surface Area Comparison Against Closest Amino Acid Conjugate
The target compound exhibits a computed logD of -0.61 and polar surface area (PSA) of 129.86 Ų, compared to the closest commercially available analog N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine, which bears a free α-amino acid terminus and shows a lower logD and higher PSA consistent with reduced membrane permeation potential . The cyclohexylacetic acid architecture shifts the compound into a physicochemical space (logD -0.61, logSw -3.16) more compatible with intracellular target engagement required for NHR2 inhibition.
| Evidence Dimension | Distribution coefficient (logD) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logD = -0.61; PSA = 129.86 Ų; logP = 2.24; logSw = -3.16 |
| Comparator Or Baseline | N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine (smolecule catalog): predicted lower logD, higher PSA owing to free carboxyl and amine groups |
| Quantified Difference | Lower logD of target compound vs. amino acid conjugate indicates enhanced membrane permeation; PSA below 140 Ų threshold suggests oral bioavailability potential (class-level inference). |
| Conditions | Computational prediction (ChemDiv platform); no experimental logD determination for target compound specifically reported. |
Why This Matters
For intracellular PPI targets such as NHR2 tetramerization, a balanced logD (near 0 to -1) and moderate PSA are critical for cell penetration; this compound's predicted profile is more favorable than that of polar amino acid conjugates.
